molecular formula C12H10FN3O3 B2392812 N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941889-37-8

N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2392812
CAS No.: 941889-37-8
M. Wt: 263.228
InChI Key: BHHLUTOIXZWNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is an oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and an isoxazole ring at the N2 position. Its fluorine atom and heterocyclic isoxazole moiety likely influence its physicochemical properties, metabolic stability, and biological activity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3/c13-9-3-1-8(2-4-9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHLUTOIXZWNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamide Derivatives

Oxalamides exhibit diverse biological and industrial properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Toxicological Comparison

Compound Name N1 Substituent N2 Substituent NOEL (mg/kg/day) Key Metabolic Pathways Notable Properties
Target Compound : N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide 4-fluorobenzyl isoxazol-3-yl Not reported Hypothesized: Hydrolysis, oxidation, glucuronidation Fluorine enhances metabolic stability; isoxazole may improve solubility
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (JECFA No. 1768) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl 100 Hydrolysis, oxidation, glucuronidation High NOEL suggests low toxicity; methoxy groups may slow metabolism
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-substituted phenyl Not reported Not specified High melting point (260–262°C); trifluoromethyl group increases lipophilicity
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (JECFA XXXX) 2,3-dimethoxybenzyl 2-(pyridine-2-yl)ethyl Pending evaluation Potential reactive metabolites Kidney effects noted at low doses; requires further safety data

Key Findings:

Substituent Impact on Safety: Methoxy groups (e.g., JECFA No. 1768) correlate with higher NOEL values (100 mg/kg/day), suggesting reduced toxicity compared to halogenated derivatives. In contrast, chloro- and trifluoromethyl-substituted compounds (e.g., 1c) may exhibit higher metabolic stability but lack NOEL data . The target compound’s fluorine atom likely balances metabolic stability and solubility, though toxicity data remain speculative.

Metabolic Pathways: Most oxalamides undergo hydrolysis, oxidation of alkyl/aromatic side chains, and glucuronidation. These pathways are high-capacity and unlikely to saturate even at high intake levels .

Physicochemical Properties :

  • Halogenation (e.g., fluorine, chlorine, trifluoromethyl) enhances lipophilicity and thermal stability, as seen in 1c’s high melting point (260–262°C) .
  • Isoxazole rings (target compound) improve aqueous solubility compared to pyridine or phenyl groups in other analogs .

Biological Activity

N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a 4-fluorobenzyl group and an isoxazole moiety linked through an oxalamide bridge. The synthesis typically involves the following steps:

  • Formation of the Isoxazole Ring : This can be achieved through a (3 + 2) cycloaddition reaction using catalysts such as Cu(I) or Ru(II).
  • Introduction of the 4-Fluorobenzyl Group : This step involves reacting 4-fluorobenzyl chloride with a suitable nucleophile.
  • Formation of the Oxalamide Linkage : The final step includes the reaction of the isoxazole derivative with oxalyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly sodium channels. It has been identified as a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. By inhibiting Nav1.7, this compound may offer therapeutic benefits in managing pain without the side effects associated with non-selective sodium channel blockers .

Pharmacological Applications

The compound has been investigated for various pharmacological applications, including:

  • Pain Management : Due to its selectivity for Nav1.7, it is being explored as a potential analgesic agent.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity, warranting further investigation into this compound's efficacy against cancer cells .
  • Antimicrobial Activity : Research indicates that isoxazole derivatives can possess antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Schmalhofer et al., 2008Identified Nav1.7 as a target for pain modulation; compounds selectively inhibiting this channel showed promise as analgesics .
Cox et al., 2006Discussed the implications of Nav1.7 mutations in pain perception, emphasizing the therapeutic potential of selective inhibitors .
Goldberg et al., 2007Explored the relationship between sodium channel activity and pain sensitivity, supporting the rationale for targeting Nav1.7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.